(2-Methyl-5-propylphenyl)methanamine
Description
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2-methyl-5-propylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-6-5-9(2)11(7-10)8-12/h5-7H,3-4,8,12H2,1-2H3 |
InChI Key |
DWQOTHMQRZDELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C)CN |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2-Methyl-1-Substituted Phenyl-2-Butyronitrile
This initial step involves the nucleophilic substitution of substituted benzyl halides with isobutyronitrile in the presence of an organic base under low temperatures.
- Reaction Conditions:
- Reagents: Benzyl chloride, benzyl bromide, or benzyl alcohol.
- Nucleophile: Isobutyronitrile.
- Catalyst: Organic base (e.g., potassium carbonate).
- Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
- Temperature: -78°C to 0°C.
Benzyl halide + Isobutyronitrile → 2-Methyl-1-substituted phenyl-2-butyronitrile
Research Reference:
A patent describes this process as an efficient route for synthesizing substituted phenyl-2-propionitriles, which are precursors to the target amine.
Step 2: Hydrolysis to 2-Methyl-1-Substituted Phenyl-2-Butyric Acid
The nitrile intermediate is hydrolyzed under elevated temperatures with a strong base, typically sodium hydroxide, to yield the corresponding carboxylic acid.
- Reaction Conditions:
- Reagents: Sodium hydroxide.
- Solvent: Water or aqueous alcohol.
- Temperature: 80°C to 220°C.
- Duration: Several hours to ensure complete hydrolysis.
2-Methyl-1-substituted phenyl-2-butyronitrile + NaOH → 2-Methyl-1-substituted phenyl-2-butyric acid
Research Reference:
This hydrolysis step is a standard procedure in nitrile chemistry, as detailed in organic synthesis literature.
Step 3: Conversion to Carbamic Ester
The acid reacts with diphenylphosphoryl azide (DPPA) in the presence of a weak base, forming an acyl azide intermediate, which upon reaction with benzyl alcohol yields the carbamic ester.
- Reaction Conditions:
- Reagents: Diphenylphosphoryl azide, benzyl alcohol.
- Temperature: 40°C to 120°C.
- Duration: 2 hours.
2-Methyl-1-substituted phenyl-2-butyric acid + DPPA + Benzyl alcohol → Carbamic ester
Research Reference:
This carbamate formation is a common approach in amine synthesis, facilitating subsequent reduction steps.
Step 4: Catalytic Hydrogenation to the Amine
Under catalytic hydrogenation conditions, the carbamic ester is reduced to the corresponding amine.
- Reaction Conditions:
- Catalyst: Palladium on carbon or platinum.
- Solvent: Ethanol or other suitable solvents.
- Temperature: Room temperature.
- Pressure: Hydrogen atmosphere.
Carbamic ester + H₂ → (2-Methyl-5-propylphenyl)methanamine
Research Reference:
This reduction method is well-established in organic synthesis for converting carbamates to primary amines.
Alternative Synthetic Routes
Direct Alkylation of Phenylmethanamine
Another route involves the direct alkylation of phenylmethanamine with a suitable propyl halide under basic conditions:
- Reaction Conditions:
- Reagents: Phenylmethanamine, propyl halide (e.g., propyl bromide).
- Base: Sodium hydroxide or potassium carbonate.
- Solvent: Ethanol or methanol.
- Temperature: Reflux.
Phenylmethanamine + Propyl halide → (2-Phenyl-5-propylphenyl)methanamine
Research Reference:
This method is common for synthesizing phenylpropylamines, with industrial applications in pharmaceutical manufacturing.
Multi-step Aromatic Substitution and Functionalization
A more complex approach involves:
- Electrophilic aromatic substitution to introduce the methyl and propyl groups onto the phenyl ring.
- Subsequent reduction of nitro or other functional groups to amines.
Note: This route is less favored due to regioselectivity challenges but remains feasible with modern catalytic methods.
Summary of Key Parameters and Data Tables
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Methyl-5-propylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (2-Methyl-5-propylphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physical Properties
Table 1: Physical Properties of Selected Methanamine Derivatives
Insights :
- The alkyl substituents in this compound likely reduce water solubility compared to methylamine due to increased hydrophobicity. Its solubility is expected to be closer to benzylamine but lower due to the larger propyl group .
- Vapor pressure is anticipated to be significantly lower than methylamine (2,622 mm Hg) because of higher molecular weight and aromatic stabilization .
Chemical Reactivity
- Basicity : Methylamine (pKa ~10.6) is a stronger base than benzylamine (pKa ~9.4) due to the electron-withdrawing effect of the phenyl group. This compound’s basicity is expected to lie between these values, as alkyl groups (electron-donating) may partially offset the aryl group’s electron withdrawal.
- Nucleophilicity : The steric bulk of the 2-methyl and 5-propyl groups may reduce nucleophilic reactivity compared to less hindered analogs like benzylamine.
Table 2: Hazard Profiles of Methanamine Derivatives
Insights :
- The trimethoxy derivative ’s hazards (e.g., H318 for eye damage) correlate with its polar substituents, which enhance reactivity with biological tissues .
- For this compound, alkyl groups may reduce acute toxicity compared to methoxy-substituted analogs but still pose risks due to amine functionality.
Biological Activity
(2-Methyl-5-propylphenyl)methanamine is an organic compound with significant potential in various biological applications. It features a unique molecular structure that may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. Its IUPAC name is this compound, which indicates the presence of a methyl group at the second position and a propyl group at the fifth position of the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | DWQOTHMQRZDELZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Specific studies are required to elucidate the detailed molecular mechanisms involved.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor properties. Research into similar compounds has shown that structural modifications can enhance anticancer activity, indicating a potential pathway for developing therapeutic agents based on this compound.
Case Studies and Research Findings
- Antimicrobial Studies : A study focused on derivatives of phenylmethanamine found that structural modifications significantly affected antimicrobial efficacy against various bacterial strains. While direct comparisons to this compound are not available, these findings suggest that similar compounds may exhibit notable antimicrobial properties .
- Antitumor Research : In silico studies have indicated that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer progression. The potential for this compound to function as an anticancer agent warrants further exploration through experimental studies .
- Mechanistic Insights : Investigations into related compounds have revealed that alterations in side chains can lead to significant changes in biological activity, particularly in terms of receptor binding affinity and enzyme inhibition. Understanding these relationships will be critical for optimizing the pharmacological profile of this compound .
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | AlCl₃, Propyl chloride, 0°C | 65–78 | |
| Amination | Pd(OAc)₂, XPhos, 80°C | 72–85 |
How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 6.5–7.5 ppm for substituted phenyl) and methyl/propyl group signals (δ 0.8–2.5 ppm) to computational predictions (e.g., DFT) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (expected m/z ~177.2 for C₁₁H₁₇N) with isotopic patterns.
- Chromatographic Purity :
What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C may degrade the amine group) .
- Light Sensitivity : Perform accelerated degradation studies under UV/visible light to assess photolytic byproducts .
Advanced Research Questions
How can computational modeling guide the design of this compound derivatives for target-specific applications?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinity for receptors (e.g., GPCRs) by modifying substituent positions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (HOMO/LUMO) with reactivity .
- SAR Analysis : Synthesize analogs (e.g., varying alkyl chain length) and correlate structural changes with bioactivity data .
How should researchers address contradictory spectroscopic data during characterization?
Methodological Answer:
- Data Validation :
- Repeat Experiments : Ensure consistency across multiple batches.
- Cross-Technique Correlation : Compare NMR shifts with IR (C-N stretch ~1250 cm⁻¹) and UV-Vis (λmax ~270 nm for aromatic amines) .
- Contamination Checks :
- GC-MS : Identify volatile impurities (e.g., residual solvents) that may skew results .
- Elemental Analysis : Verify C/H/N ratios (±0.3% theoretical) .
What strategies are effective in resolving low yields during scale-up synthesis?
Methodological Answer:
- Process Optimization :
- Batch vs. Flow Chemistry : Test continuous flow systems for exothermic steps (e.g., alkylation) to improve heat dissipation .
- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1–2 mol% with ligand additives (e.g., BINAP) to maintain efficiency .
- Byproduct Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
